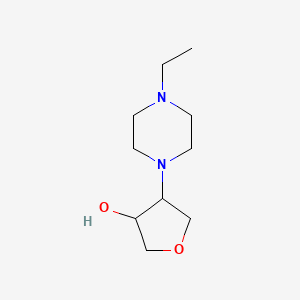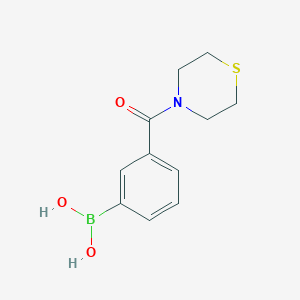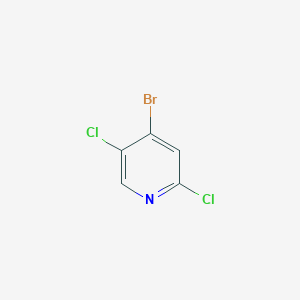![molecular formula C12H18O2 B1438564 [3,5-Dimethyl-4-(propan-2-yloxy)phenyl]methanol CAS No. 1039850-62-8](/img/structure/B1438564.png)
[3,5-Dimethyl-4-(propan-2-yloxy)phenyl]methanol
Overview
Description
“[3,5-Dimethyl-4-(propan-2-yloxy)phenyl]methanol” is a chemical compound with the molecular formula C12H18O2 . It is used in research as a novel building block .
Molecular Structure Analysis
The molecular structure of “[3,5-Dimethyl-4-(propan-2-yloxy)phenyl]methanol” consists of a phenyl ring substituted with two methyl groups, a methanol group, and a propan-2-yloxy group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography .Physical And Chemical Properties Analysis
“[3,5-Dimethyl-4-(propan-2-yloxy)phenyl]methanol” has a molecular weight of 194.27 . Unfortunately, specific information about its physical properties such as density, boiling point, and melting point is not available.Scientific Research Applications
Asymmetric Synthesis
[3,5-Dimethyl-4-(propan-2-yloxy)phenyl]methanol has been evaluated for its role in the asymmetric synthesis of α-hydroxy esters, leveraging its chiral auxiliary potential in bidentate chelation-controlled alkylation of glycolate enolate. This approach underscores its utility in producing enantiomerically enriched compounds, which is crucial in the development of chiral drugs and molecules with specific optical activities (Jung, Ho, & Kim, 2000).
Catalysis and Synthesis
In another study, derivatives of [3,5-Dimethyl-4-(propan-2-yloxy)phenyl]methanol were involved in the synthesis of antimicrobial, antioxidant, and insect antifeedant potent compounds. These derivatives were created through an aqueous phase fly-ash catalyzed [4+2] cycloaddition Diels-Alder reaction, showcasing the compound's versatility in organic synthesis and potential applications in creating bioactive molecules (Thirunarayanan).
Enantioselective Catalysis
The compound has also been utilized as a ligand in the enantioselective alkynylation of cyclic imines, a process facilitated by dimethylzinc under mild conditions. This application further demonstrates its potential in asymmetric synthesis, enabling the production of chiral molecules with high yields and excellent enantioselectivities, which are essential in pharmaceutical synthesis and chemical research (Munck, Monleón, Vila, & Pedro, 2017).
Advanced Materials and Complex Synthesis
Moreover, [3,5-Dimethyl-4-(propan-2-yloxy)phenyl]methanol derivatives have been involved in the synthesis and characterization of metal complexes with potential applications in advanced materials and as catalysts in various chemical reactions. These complexes have been studied for their bonding, geometry, and potential antimicrobial activities, highlighting the compound's role in inorganic chemistry and material science (Tharmaraj, Kodimunthiri, Sheela, & Priya, 2009).
properties
IUPAC Name |
(3,5-dimethyl-4-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-8(2)14-12-9(3)5-11(7-13)6-10(12)4/h5-6,8,13H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRWSFFKBPXPGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-Dimethyl-4-(propan-2-yloxy)phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



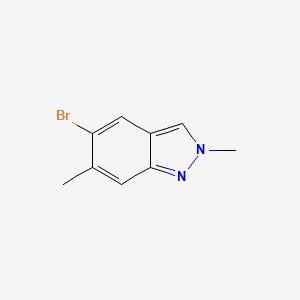
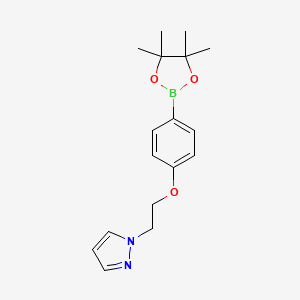
![2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride](/img/structure/B1438483.png)
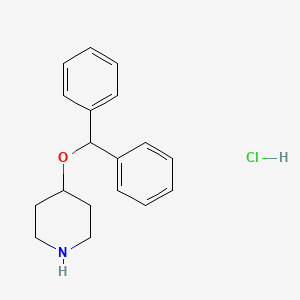
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid](/img/structure/B1438485.png)
![4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438486.png)
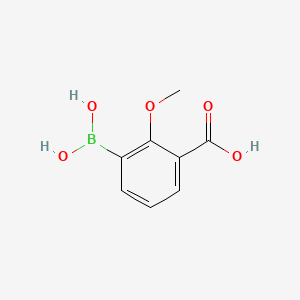
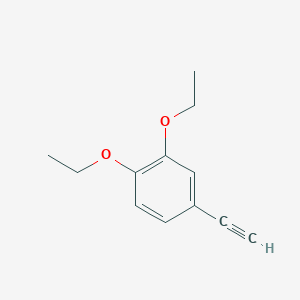
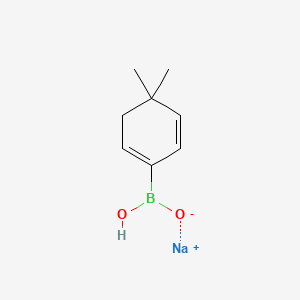
![2'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1438493.png)

